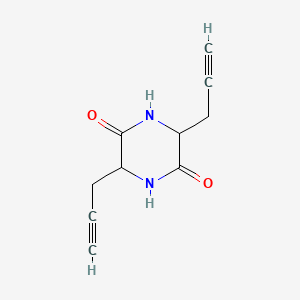
3',4',7-Tris(benzyloxy)-5-hydroxy-3-methoxy Flavone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of flavones often involves the use of a base to deprotonate a phenolic hydroxyl group, followed by a cyclization reaction1. However, the specific synthesis pathway for “3’,4’,7-Tris(benzyloxy)-5-hydroxy-3-methoxy Flavone” would depend on the starting materials and reaction conditions.Molecular Structure Analysis
Flavones typically have a 15-carbon skeleton consisting of two phenyl rings (A and B) and a heterocyclic ring ©. This carbon structure can be abbreviated C6-C3-C61. For “3’,4’,7-Tris(benzyloxy)-5-hydroxy-3-methoxy Flavone”, additional functional groups are present, including benzyloxy and methoxy groups.Chemical Reactions Analysis
Flavones can undergo a variety of chemical reactions, including oxidation, reduction, and conjugation reactions1. The specific reactions that “3’,4’,7-Tris(benzyloxy)-5-hydroxy-3-methoxy Flavone” can undergo would depend on its specific structure and the reaction conditions.
Physical And Chemical Properties Analysis
The physical and chemical properties of flavones depend on their specific structure. Properties such as solubility, melting point, and spectral characteristics can vary widely among different flavones1.Safety And Hazards
The safety and hazards associated with flavones depend on their specific structure and dosage. Some flavones are known to be safe and are even used in foods and dietary supplements, while others can be toxic1.
Direcciones Futuras
Future research on flavones is likely to focus on their potential therapeutic applications, particularly in the areas of cancer, inflammation, and viral infections1. However, more research is needed to fully understand the biological activities and potential therapeutic uses of “3’,4’,7-Tris(benzyloxy)-5-hydroxy-3-methoxy Flavone”.
Propiedades
Número CAS |
1486-57-3 |
|---|---|
Nombre del producto |
3',4',7-Tris(benzyloxy)-5-hydroxy-3-methoxy Flavone |
Fórmula molecular |
C37H30O7 |
Peso molecular |
586.64 |
Nombre IUPAC |
2-[3,4-bis(phenylmethoxy)phenyl]-5-hydroxy-3-methoxy-7-phenylmethoxychromen-4-one |
InChI |
InChI=1S/C37H30O7/c1-40-37-35(39)34-30(38)20-29(41-22-25-11-5-2-6-12-25)21-33(34)44-36(37)28-17-18-31(42-23-26-13-7-3-8-14-26)32(19-28)43-24-27-15-9-4-10-16-27/h2-21,38H,22-24H2,1H3 |
Clave InChI |
DEHXHBJKHKGTBH-UHFFFAOYSA-N |
SMILES |
COC1=C(OC2=CC(=CC(=C2C1=O)O)OCC3=CC=CC=C3)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Sinónimos |
2-[3,4-Bis(phenylmethoxy)phenyl]-5-hydroxy-3-methoxy-7-(phenylmethoxy)-4H-benzopyran-4-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



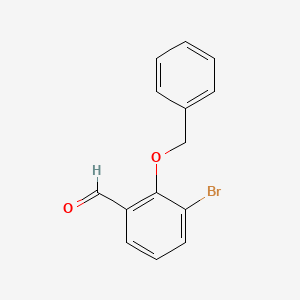
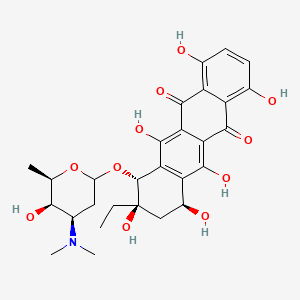
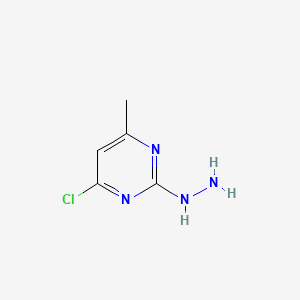
![6,8-Dimethylimidazo[1,2-b]pyridazine-3-carbonyl chloride](/img/structure/B571352.png)
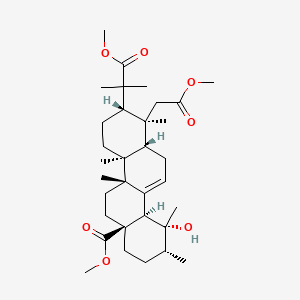
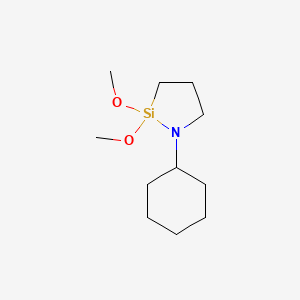
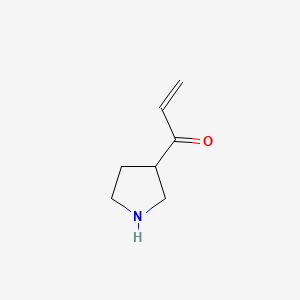
![Furo[2,3-g][1,3]benzoxazole](/img/structure/B571363.png)
![4,9-Dihydroxy-6-(methoxymethyl)-2,3-dimethyl-3,5-dihydro-8H-imidazo[4,5-g]quinazolin-8-one](/img/structure/B571365.png)
